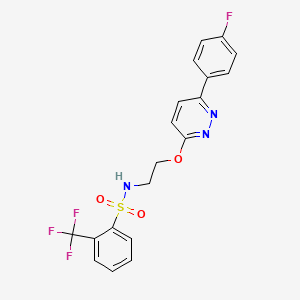
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl group : Known to increase metabolic stability and alter pharmacokinetics.
- Sulfonamide moiety : Often associated with antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways.
- Receptors : It has been suggested that the compound can bind to specific receptors, influencing signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy comparable to standard antibiotics. For instance, it displayed minimum inhibitory concentrations (MICs) in the range of 250 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has highlighted the compound's potential in reducing inflammation. In animal models, it demonstrated significant inhibition of paw swelling and body weight loss, suggesting its utility in treating inflammatory diseases . The anti-inflammatory activity was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile.
Anticancer Potential
The unique structural attributes of this compound have led researchers to explore its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further investigations are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity :
- Anti-inflammatory Studies :
-
Cancer Cell Line Studies :
- The compound was tested on several cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis.
- These results warrant further exploration into its use as an anticancer therapeutic .
Data Summary Table
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(26-25-16)29-12-11-24-30(27,28)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFLZDIZUPKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














